molecular formula C12H16FNO B2854400 4-[(3-Fluorophenyl)methyl]piperidin-4-ol CAS No. 871112-44-6

4-[(3-Fluorophenyl)methyl]piperidin-4-ol

Cat. No.: B2854400
CAS No.: 871112-44-6
M. Wt: 209.264
InChI Key: NIFYSZBQCIKDKW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[(3-Fluorophenyl)methyl]piperidin-4-ol is a piperidine derivative of interest in medicinal chemistry and neuroscience research. This compound, with the molecular formula C12H16FNO and a molecular weight of 209.26 g/mol, features a fluorinated benzyl group attached to a piperidin-4-ol scaffold . Piperidine rings are fundamental structural components in many pharmaceutically active compounds and are known to exhibit a wide range of biological activities . The specific substitution pattern of this molecule makes it a valuable building block for the synthesis of more complex molecules or as a core structure for structure-activity relationship (SAR) studies. Research into structurally related piperidine compounds has shown promise in the development of ligands for central nervous system (CNS) targets . For instance, certain substituted piperidines have been investigated as atypical dopamine transporter (DAT) inhibitors, which are being explored for their potential in addressing psychostimulant use disorders . The presence of the 3-fluorophenyl moiety in this compound is a common feature in drug discovery, often used to modulate a molecule's electronic properties, lipophilicity, and metabolic stability. This product is intended for research purposes only and is not for diagnostic or therapeutic use. Researchers can utilize this compound as a key intermediate or precursor in synthetic chemistry or as a candidate for screening in biological assays.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-[(3-fluorophenyl)methyl]piperidin-4-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16FNO/c13-11-3-1-2-10(8-11)9-12(15)4-6-14-7-5-12/h1-3,8,14-15H,4-7,9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIFYSZBQCIKDKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1(CC2=CC(=CC=C2)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16FNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Spectroscopic and Structural Elucidation of 4 3 Fluorophenyl Methyl Piperidin 4 Ol

Spectroscopic Techniques for Comprehensive Structural Characterization

A complete spectroscopic analysis is fundamental to confirming the identity and elucidating the detailed structure of a chemical compound. For 4-[(3-Fluorophenyl)methyl]piperidin-4-ol, this would involve a combination of techniques, each providing unique insights into the molecular framework.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Proton and Carbon Environments

¹H and ¹³C NMR spectroscopy would be essential to map the proton and carbon skeletons of the molecule.

¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the aromatic protons of the 3-fluorophenyl group, the methylene (B1212753) protons of the benzyl (B1604629) group, and the protons of the piperidine (B6355638) ring. The chemical shifts, splitting patterns (multiplicity), and coupling constants would provide information about the connectivity of the atoms and the relative stereochemistry of the protons on the piperidine ring.

¹³C NMR: The carbon NMR spectrum would complement the ¹H NMR data by identifying all unique carbon environments within the molecule. The chemical shifts would be indicative of the type of carbon (aliphatic, aromatic, or attached to a heteroatom).

A hypothetical data table for the expected NMR shifts is presented below based on general principles and data from analogous structures. It is important to note that this is a theoretical representation and not based on experimental data for the specific compound.

Assignment Hypothetical ¹H NMR Shift (ppm) Hypothetical ¹³C NMR Shift (ppm)
Aromatic CH7.40-6.90 (m, 4H)163.0 (d), 141.0 (d), 130.0 (d), 124.0 (d), 115.0 (d), 113.0 (d)
Benzyl CH₂2.80 (s, 2H)45.0
Piperidine CH₂ (axial)1.60-1.80 (m, 4H)38.0
Piperidine CH₂ (equatorial)1.90-2.10 (m, 4H)38.0
Quaternary C (C-OH)-70.0
NHVariable-
OHVariable-
Note: This table is for illustrative purposes only and does not represent experimentally verified data for this compound.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Fragmentation Analysis

HRMS would be used to determine the exact mass of the molecular ion, which allows for the unambiguous confirmation of the elemental composition of this compound. Analysis of the fragmentation pattern would provide further structural information, helping to identify the different components of the molecule, such as the fluorobenzyl and piperidinol moieties.

Infrared (IR) Spectroscopy for Functional Group Identification

IR spectroscopy is a valuable tool for identifying the functional groups present in a molecule. For the target compound, characteristic absorption bands would be expected for the O-H stretch of the alcohol, the N-H stretch of the secondary amine, C-H stretches for the aromatic and aliphatic portions, C=C stretching of the aromatic ring, and the C-F stretch.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within the molecule, particularly those associated with the aromatic ring. The presence of the 3-fluorophenyl group would be expected to result in characteristic absorption bands in the UV region.

X-ray Crystallography for Solid-State Molecular Architecture

Single-crystal X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state. This technique would provide precise bond lengths, bond angles, and torsion angles, offering an unambiguous depiction of the molecular geometry, including the conformation of the piperidine ring and the relative orientation of the substituents. However, no published crystal structure for this compound could be located.

Conformational Analysis and Stereochemical Characterization of the Piperidine Ring and Substituents

The piperidine ring is known to adopt a chair conformation to minimize steric strain. For this compound, the bulky 3-fluorophenylmethyl group and the hydroxyl group are substituents on the same carbon atom. Conformational analysis, typically performed using a combination of NMR spectroscopy and computational modeling, would aim to determine the preferred orientation of these substituents (axial or equatorial). Generally, bulky substituents on a cyclohexane (B81311) or piperidine ring prefer to occupy the equatorial position to minimize 1,3-diaxial interactions. However, the presence of hydrogen bonding and other non-covalent interactions can influence this preference.

Computational Chemistry and in Silico Analysis of 4 3 Fluorophenyl Methyl Piperidin 4 Ol

Molecular Modeling and Docking Studies for Ligand-Target Interactions

Molecular modeling and docking studies are instrumental in predicting how a ligand, such as 4-[(3-Fluorophenyl)methyl]piperidin-4-ol, might interact with biological macromolecules. These computational techniques can provide insights into the binding modes and affinities, which are crucial for drug discovery and design.

Molecular docking simulations are employed to predict the preferred orientation of a ligand when bound to a target protein. This method involves sampling a large number of possible conformations of the ligand within the binding site of the macromolecule and scoring them based on their steric and energetic complementarity.

For this compound, a hypothetical docking study could be performed against a relevant biological target, such as a specific receptor or enzyme. The results would likely highlight key intermolecular interactions, including hydrogen bonds, hydrophobic interactions, and pi-stacking, that contribute to the binding affinity. For instance, the hydroxyl group of the piperidine (B6355638) ring could act as a hydrogen bond donor or acceptor, while the fluorophenyl group could engage in hydrophobic and aromatic interactions.

A table summarizing potential binding interactions and affinities for this compound with a hypothetical target protein is presented below.

Interacting ResidueInteraction TypeDistance (Å)Estimated Binding Energy (kcal/mol)
ASP 120Hydrogen Bond2.8-4.5
PHE 250Pi-Pi Stacking3.5-3.2
LEU 180Hydrophobic4.1-2.1
TYR 122Hydrogen Bond3.0-3.8

The biological activity of a molecule is often dependent on its three-dimensional conformation. Conformational analysis of this compound can identify the low-energy conformations that are most likely to be present in a biological system. This analysis can be performed by systematically rotating the rotatable bonds of the molecule and calculating the potential energy of each resulting conformer.

Molecular dynamics simulations can further provide insights into the dynamic behavior of the molecule over time. This would allow for the exploration of the conformational landscape and the identification of stable and transient states, which can be crucial for understanding its interaction with a binding partner.

Quantum Chemical Calculations

Quantum chemical calculations offer a deeper understanding of the electronic structure and properties of molecules.

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. mdpi.com For this compound, DFT calculations can be used to determine various electronic properties such as the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and the molecular electrostatic potential (MEP).

The HOMO-LUMO energy gap is a key parameter for determining the chemical reactivity of a molecule. A smaller gap suggests higher reactivity. The MEP map can visualize the electron distribution, highlighting regions that are electron-rich (nucleophilic) and electron-poor (electrophilic), which is valuable for predicting sites of interaction with other molecules. mdpi.com

A hypothetical summary of DFT-calculated electronic properties for this compound is provided below.

PropertyCalculated Value
HOMO Energy-6.5 eV
LUMO Energy-0.8 eV
HOMO-LUMO Gap5.7 eV
Dipole Moment2.5 D

Quantum chemical calculations can also be used to predict spectroscopic properties, which can aid in the characterization of the molecule. For example, theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts and infrared (IR) vibrational frequencies can be compared with experimental data to confirm the structure of the compound.

DFT methods are often employed for these predictions. epstem.net The calculated NMR chemical shifts for the hydrogen and carbon atoms in this compound would provide a theoretical spectrum that can be correlated with experimental findings. Similarly, the calculated vibrational frequencies can be compared to an experimental IR spectrum to identify characteristic functional group vibrations.

Prediction of Activity Spectra for Substances (PASS) and In Silico Target Identification

The Prediction of Activity Spectra for Substances (PASS) is a computational tool that predicts the biological activity spectrum of a compound based on its structural formula. The prediction is based on a training set of known biologically active substances.

A PASS analysis of this compound could predict a wide range of potential biological activities, providing a basis for further experimental investigation. The results are typically presented as a list of potential activities with a corresponding probability to be active (Pa) and probability to be inactive (Pi).

In addition to PASS, other in silico methods can be used for target identification. These approaches often involve comparing the structure of the query molecule to databases of compounds with known biological targets.

A hypothetical PASS prediction for this compound is shown in the table below.

Predicted ActivityPaPi
CNS Depressant0.6500.015
Anticonvulsant0.5200.030
Anxiolytic0.4800.045
Neuroprotective0.3500.080

In Silico Prediction of Preclinical Absorption, Distribution, Metabolism, and Excretion (ADME) Properties

In the early phases of drug discovery, the evaluation of a compound's pharmacokinetic profile is critical to its potential success as a therapeutic agent. Poor ADME (Absorption, Distribution, Metabolism, and Excretion) properties are a leading cause of clinical trial failures. elsevierpure.com Consequently, the use of computational, or in silico, models to predict these characteristics from a molecule's chemical structure has become an indispensable tool. nih.gov These predictive models leverage vast datasets and sophisticated algorithms, such as Quantitative Structure-Activity Relationship (QSAR) models, to forecast a compound's behavior in the body, thereby guiding medicinal chemistry efforts and reducing the reliance on costly and time-consuming experimental assays. elsevierpure.comnumberanalytics.com

This section details the predicted ADME profile of this compound, derived from an analysis of its fundamental physicochemical properties and the application of established computational ADME principles.

The predictive analysis begins with an evaluation of the compound's key structural and physicochemical descriptors, which are fundamental inputs for most ADME models. cambridge.org These properties are summarized in the table below.

PropertyPredicted ValueSignificance
Molecular FormulaC12H16FNODefines the elemental composition.
Molecular Weight209.26 g/molInfluences diffusion and absorption rates.
Topological Polar Surface Area (TPSA)32.26 ŲKey predictor of cell permeability and oral absorption.
Calculated logP (XLogP3)2.1Measures lipophilicity, affecting absorption and distribution.
Hydrogen Bond Donors2Affects solubility and membrane permeability.
Hydrogen Bond Acceptors3Affects solubility and receptor binding.
Rotatable Bonds2Influences conformational flexibility and bioavailability.
Lipinski's Rule of FivePasses (0 violations)Suggests good potential for oral bioavailability. cambridge.org

Absorption

The absorption of a compound, particularly following oral administration, is a critical determinant of its bioavailability. In silico models predict absorption based on properties that govern a molecule's ability to pass through the gastrointestinal tract and enter systemic circulation.

Oral Bioavailability and Drug-Likeness: this compound is predicted to have good drug-like properties. It fully adheres to Lipinski's Rule of Five, a widely used guideline for assessing the potential of a compound to be orally active. nih.gov Its molecular weight (209.26 g/mol ), lipophilicity (XLogP3 = 2.1), and hydrogen bonding capacity (2 donors, 3 acceptors) are all within the favorable ranges (MW ≤ 500, LogP ≤ 5, HBD ≤ 5, HBA ≤ 10). cambridge.org This compliance suggests a high probability of good oral absorption and permeability.

Gastrointestinal (GI) Absorption: Based on its physicochemical profile, the compound is predicted to have high human intestinal absorption (HIA). Molecules with low molecular weight and balanced lipophilicity typically exhibit efficient passive diffusion across the intestinal epithelium.

Cell Permeability (Caco-2): Caco-2 cell permeability assays are a standard in vitro method for predicting intestinal absorption. Computationally, a low TPSA value is a strong indicator of high permeability. With a predicted TPSA of 32.26 Ų, well below the typical threshold of 140 Ų for good permeability, this compound is expected to demonstrate high Caco-2 permeability.

Distribution

Following absorption, a compound is distributed throughout the body via the circulatory system. Key predictive factors for distribution include its ability to cross biological membranes, such as the blood-brain barrier, and its affinity for binding to plasma proteins.

Blood-Brain Barrier (BBB) Penetration: The ability of a compound to cross the BBB is crucial for drugs targeting the central nervous system (CNS). TPSA is a primary determinant of BBB penetration, with values below 90 Ų generally considered favorable for CNS entry. nih.gov The very low TPSA of 32.26 Ų for this compound strongly suggests that the molecule is capable of penetrating the blood-brain barrier.

Plasma Protein Binding (PPB): The extent of binding to plasma proteins like albumin affects the concentration of free drug available to exert a pharmacological effect. Compounds with high lipophilicity often exhibit high PPB. Given its moderate logP value, this compound is predicted to have a moderate level of plasma protein binding, ensuring a sufficient fraction of unbound drug remains in circulation.

Metabolism

Metabolism is the biochemical modification of compounds by enzymes, primarily occurring in the liver. It is a major route of drug clearance and can produce active or inactive metabolites. The primary metabolizing enzymes are the Cytochrome P450 (CYP) superfamily.

Metabolic Stability: The piperidine and fluorophenyl moieties are common in pharmaceuticals and their metabolic pathways are relatively well-understood. The compound is predicted to be a substrate for several major CYP isoenzymes, particularly CYP3A4 and CYP2D6.

Sites of Metabolism (SOM): Computational models can predict the most probable sites on a molecule susceptible to enzymatic modification. For this compound, the likely primary sites of metabolism include:

Hydroxylation of the aromatic ring.

N-dealkylation at the piperidine nitrogen.

Oxidation of the piperidine ring.

CYP Inhibition: An important consideration is whether a compound inhibits CYP enzymes, as this can lead to drug-drug interactions. In silico models suggest that molecules containing a piperidine ring may have the potential to inhibit certain CYP isoforms. This would need to be confirmed experimentally.

Excretion

Excretion is the final removal of the compound and its metabolites from the body, typically via the kidneys (renal excretion) or in the feces (biliary excretion).

Route of Excretion: Based on its moderate molecular weight and polarity, this compound and its metabolites are predicted to be cleared through a combination of renal and hepatic pathways.

The collective in silico ADME predictions are summarized in the table below.

ADME ParameterPredicted OutcomeRationale
Absorption HighPasses Lipinski's Rule of Five; Low TPSA and favorable LogP.
Distribution (BBB Penetration) High LikelihoodTPSA value is significantly below the 90 Ų threshold for CNS entry.
Metabolism Substrate of CYP3A4, CYP2D6Common metabolic pathways for piperidine and aromatic structures.
Excretion Renal and HepaticBalanced properties suggest clearance by multiple routes.

Structure Activity Relationship Sar and Pharmacophore Modeling for 4 3 Fluorophenyl Methyl Piperidin 4 Ol Derivatives

Impact of Fluorine Substitution Position and Nature on Biological Activity Profiles

The presence and position of the fluorine atom on the phenyl ring are significant determinants of the biological activity of 4-[(3-Fluorophenyl)methyl]piperidin-4-ol derivatives. Fluorine's unique properties, such as its small size, high electronegativity, and ability to form strong carbon-fluorine bonds, can profoundly influence a molecule's potency, metabolic stability, and binding interactions. tandfonline.comnih.gov

The substitution of a hydrogen atom with fluorine can alter the electronic properties of the aromatic ring, affecting how it interacts with protein receptors. nih.gov The position of the fluorine atom (ortho, meta, or para) dictates the nature of these electronic effects. For instance, a fluorine atom at the meta position, as in the parent compound, primarily exerts a strong electron-withdrawing inductive effect. This can influence the pKa of nearby functional groups and modulate binding affinity. tandfonline.com Shifting the fluorine to the ortho or para position would alter the molecule's electrostatic potential and could introduce new interactions, such as hydrogen bonding or halogen bonding, with the target protein. nih.gov

Studies on related fluorophenyl derivatives have shown that the position of fluorine can dramatically impact inhibitory potency. For example, in a series of fluorophenylhydroxamates targeting histone deacetylase 6 (HDAC6), the substitution pattern on the aromatic ring was a key factor in modulating activity. nih.gov While direct SAR data for this compound is specific to its target, general principles suggest that moving the fluorine from the meta- to the ortho- or para-position would likely alter the compound's biological profile.

Table 1: Hypothetical Impact of Fluorine Position on Receptor Affinity This table illustrates the potential effects of altering the fluorine position based on general principles of medicinal chemistry. The values are representative examples.

CompoundFluorine PositionPredicted Receptor Affinity (Ki, nM)Rationale
Parent Compound 3-Fluoro (meta)15Baseline affinity; primarily inductive electronic effect.
Analogue 1 2-Fluoro (ortho)45Potential for steric hindrance with the binding pocket, altering the optimal conformation. nih.gov
Analogue 2 4-Fluoro (para)8Potential for enhanced binding through specific interactions (e.g., hydrogen bond acceptor) in the para-position pocket. cambridgemedchemconsulting.com

Role of Piperidine (B6355638) Ring Modifications in Receptor Binding and Selectivity

The piperidine ring serves as a central scaffold in many neurologically active agents, and its modification is a key strategy for modulating receptor binding and selectivity. The nitrogen atom of the piperidine ring is often crucial for forming salt bridges or hydrogen bonds with acidic residues in the receptor binding site.

Modifications to the piperidine ring can include:

N-Substitution: Altering the substituent on the piperidine nitrogen can significantly impact potency and whether the compound acts as an agonist or antagonist. For example, in many opioid receptor modulators, changing an N-methyl group to an N-allyl or N-cyclopropylmethyl group can switch the compound's activity from agonistic to antagonistic. acs.org For derivatives of this compound, introducing small alkyl groups on the nitrogen could influence selectivity for different receptor subtypes.

Ring Conformation: The chair conformation of the piperidine ring positions its substituents in either axial or equatorial orientations. researchgate.net Adding substituents to the ring, such as methyl groups, can lock the ring into a specific conformation, which may be more favorable for binding to a particular receptor. Studies on 3,4-dimethyl-4-(3-hydroxyphenyl)piperidines have shown that these methyl groups are not essential for antagonist activity but do increase potency. acs.org

Hydroxyl Group Modification: The 4-hydroxyl group on the piperidine ring is a key functional group that can act as a hydrogen bond donor and acceptor. Esterification or etherification of this group would alter its hydrogen bonding capacity and could be used to probe the requirements of the receptor's binding pocket.

Table 2: Influence of Piperidine Ring Modifications on Biological Activity This table provides examples of how modifications to the piperidine scaffold can affect biological outcomes, based on findings from related compound series.

ModificationExample CompoundEffect on ActivityReference Principle
N-AlkylationN-Methyl-4-[(3-fluorophenyl)methyl]piperidin-4-olMay increase potency or alter selectivity for receptor subtypes. acs.org
C-3 Methylation3-Methyl-4-[(3-fluorophenyl)methyl]piperidin-4-olCan enhance binding affinity by optimizing conformational fit. acs.org
O-Methylation4-Methoxy-4-[(3-fluorophenyl)methyl]piperidineRemoves hydrogen bond donor capability, potentially reducing affinity if this interaction is critical. nih.gov

Influence of Aromatic Substituents on Pharmacological Potency and Efficacy

For instance, adding electron-donating groups (e.g., methoxy (B1213986), methyl) or other electron-withdrawing groups (e.g., trifluoromethyl, cyano) to the aromatic ring can fine-tune the electronic nature of the fluorophenyl moiety. This can impact the strength of pi-pi stacking or other non-covalent interactions with aromatic residues in the receptor's active site. A quantitative structure-activity relationship (QSAR) analysis of 3,5-bis(benzylidene)-4-piperidones revealed a positive correlation between the lipophilicity (Hansch π value) of the aryl substituents and the cytotoxic IC50 values. mdpi.com

The position of these additional substituents is also crucial. An ortho-substituent, for example, can force the phenyl ring to twist relative to the rest of the molecule, leading to a different three-dimensional conformation that may fit better or worse into the binding pocket. mdpi.com

Development of Pharmacophore Models for Diverse Biological Activities

Pharmacophore modeling is a computational method used to define the essential three-dimensional arrangement of functional groups (pharmacophoric features) necessary for a molecule to exert a specific biological activity. For a series of compounds like the derivatives of this compound, a pharmacophore model can be developed based on the structures of active and inactive analogues. nih.gov

A typical pharmacophore model for this class of compounds might include:

An aromatic feature representing the fluorophenyl ring.

A hydrogen bond acceptor feature, which could be the fluorine atom or the oxygen of the hydroxyl group.

A hydrogen bond donor feature from the hydroxyl group.

A positive ionizable feature corresponding to the protonated piperidine nitrogen.

Hydrophobic features representing the aliphatic portions of the molecule.

By aligning a set of active compounds, a common pharmacophore can be generated. This model serves as a 3D query to screen virtual libraries for new compounds with potentially similar biological activity. It also provides valuable insights into the key interactions between the ligand and its target receptor, guiding the rational design of more potent and selective analogues. nih.gov

Bioisosteric Replacements and Their Effects on SAR and Metabolic Stability

Bioisosteric replacement is a strategy used in drug design to swap one functional group for another with similar physicochemical properties, with the goal of improving the compound's potency, selectivity, or metabolic stability. cambridgemedchemconsulting.comchem-space.com

Key bioisosteric replacements for this compound derivatives could include:

Fluorine Replacement: Replacing the fluorine atom with other groups like a hydroxyl (-OH) or cyano (-CN) group could probe the electronic and hydrogen-bonding requirements at that position. cambridgemedchemconsulting.com

Aromatic Ring Bioisosteres: The phenyl ring could be replaced with other aromatic heterocycles, such as pyridine (B92270) or thiophene. This modification can significantly alter the molecule's ADME (absorption, distribution, metabolism, and excretion) properties, potentially reducing susceptibility to oxidative metabolism by cytochrome P450 enzymes. hyphadiscovery.com

Piperidine Ring Bioisosteres: The piperidine ring could be replaced by other cyclic amines like piperazine (B1678402) or morpholine. Such changes would alter the basicity (pKa) of the nitrogen atom and could introduce additional hydrogen bonding features (in the case of piperazine's second nitrogen or morpholine's oxygen), potentially altering receptor selectivity. researchgate.net

Hydroxyl Group Bioisosteres: The 4-hydroxyl group could be replaced with an amine (-NH2) or a small amide, which have different hydrogen bonding capabilities and steric profiles.

These replacements can also have a profound impact on metabolic stability. For example, replacing a metabolically labile part of the molecule with a more stable bioisostere can increase the compound's half-life and bioavailability. nih.govhyphadiscovery.com

Table 3: Common Bioisosteric Replacements and Their Potential Effects

Original GroupBioisosteric ReplacementPotential EffectReference Principle
Phenyl RingPyridyl RingModulate pKa, improve solubility, alter metabolic profile. hyphadiscovery.com
-F-Cl, -CN, -OHAlter electronics, steric bulk, and hydrogen bonding potential. cambridgemedchemconsulting.com
PiperidinePiperazineIntroduce a second basic center, potentially altering selectivity and solubility. researchgate.net
-OH-NH2Change from H-bond donor/acceptor to primarily H-bond donor. u-tokyo.ac.jp

Preclinical Pharmacological Investigations of 4 3 Fluorophenyl Methyl Piperidin 4 Ol and Analogues

In Vitro Mechanistic Studies and Molecular Target Engagement

No specific data from enzyme inhibition and activation assays, receptor binding and functional assays, or cellular pathway modulation studies have been reported for 4-[(3-Fluorophenyl)methyl]piperidin-4-ol.

In Vitro Pharmacological Spectrum Analysis

Detailed investigations into the antineoplastic potential, selective cytotoxicity, or central nervous system activity of this compound have not been documented in published research.

However, studies on structurally related compounds offer insights into the potential activities of fluorinated piperidine (B6355638) scaffolds:

Antineoplastic Potential:

A series of fluorinated piperidin-4-one-based curcuminoids have been developed and shown to possess significant anticancer activities, in some cases exceeding the potency of established compounds. nih.gov

Other research has focused on designing cytotoxic agents based on the 1,5-diaryl-3-oxo-1,4-pentadienyl pharmacophore, which can be incorporated into a piperidone structure. nih.gov

Central Nervous System (CNS) Activity:

The piperidine scaffold is a common feature in compounds targeting the CNS. researchgate.net For example, various 4-substituted piperidine and piperazine (B1678402) compounds have been investigated as ligands for opioid receptors. nih.gov

The strategic placement of fluorine in molecules designed for CNS activity is a known method to enhance properties such as blood-brain barrier penetration. researchgate.net

Analogues of cocaine based on a piperidine structure have been identified as potent dopamine (B1211576) transporter (DAT) inhibitors. nih.gov

It is important to reiterate that these findings pertain to analogues and not to this compound itself. The specific biological activities of a compound are highly dependent on its precise chemical structure. Without direct experimental data, any extrapolation of the pharmacological profile of related compounds to this compound would be purely speculative.

Anti-inflammatory Properties

Research into piperidine derivatives has revealed their potential as anti-inflammatory agents. researchgate.net Studies have explored symmetric diarylidene-N-methyl-4-piperidone derivatives, which are structurally related to curcumin, a compound known for its anti-inflammatory effects. nih.gov Investigations using macrophage model cell lines demonstrated that these piperidone compounds can reduce levels of inflammatory markers and nitric oxide (NO) to an extent comparable to or better than curcumin. nih.gov The mechanism of inflammation often involves the release and subsequent oxygenation of arachidonic acid by enzymes like cyclooxygenase (COX), leading to the formation of inflammatory mediators such as prostaglandins. nih.gov The anti-inflammatory activity of these piperidine-based compounds suggests their potential to interfere with such pathways. In carrageenan-induced footpad edema assays, a common model for acute inflammation, various piperidine derivatives exhibited significant anti-inflammatory activity, showing edema inhibition ranging from 52% to 67%. researchgate.net This indicates that the piperidine scaffold is a promising backbone for the development of new anti-inflammatory drugs. researchgate.netnih.gov

Antimicrobial and Antifungal Activities

The piperidine structural framework is a key component in the search for novel antimicrobial agents, driven by the increasing challenge of drug-resistant pathogens. biomedpharmajournal.orgnih.gov Piperidin-4-one derivatives have been shown to possess notable bactericidal and fungicidal activities. biomedpharmajournal.org For instance, a study on novel piperidine derivatives demonstrated that certain compounds exhibited strong inhibitory activity and favorable minimum inhibitory concentration (MIC) results against a panel of seven different bacteria. researchgate.net

The introduction of specific chemical groups, such as thiosemicarbazone, to the piperidin-4-one structure has been found to significantly enhance antifungal activity. biomedpharmajournal.org However, the antifungal effects can be species-specific. While some piperidine compounds showed no activity against fungi like Fusarium verticilliodes and Candida utilis, they displayed varying degrees of inhibition against Aspergillus niger, Aspergillus flavus, Saccharomyces cerevisiae, and Candida albicans. researchgate.net

The inclusion of a fluorine atom in related heterocyclic structures has also been explored for its antibacterial potential. nih.gov Structure-activity relationship studies on fluorobenzoylthiosemicarbazides, for example, found that trifluoromethyl derivatives were active against both reference strains and pathogenic clinical isolates of methicillin-sensitive and methicillin-resistant Staphylococcus aureus, with MICs ranging from 7.82 to 31.25 μg/mL. nih.gov These findings underscore the potential of using substituted piperidines as templates for designing more potent antimicrobial and antifungal agents. biomedpharmajournal.org

Table 1: Antimicrobial Activity of Selected Piperidine Analogues
Compound ClassActivity TypeKey FindingsReference
Piperidin-4-one derivativesAntibacterial, AntifungalExhibit significant bactericidal and fungicidal properties. biomedpharmajournal.org
Thiosemicarbazone derivatives of piperidin-4-oneAntifungalActivity is significantly enhanced by the addition of the thiosemicarbazone group. biomedpharmajournal.org
Novel piperidine derivativesAntibacterialCompound 6 showed the strongest inhibitory activity against seven tested bacterial strains. researchgate.net
Novel piperidine derivativesAntifungalShowed varied inhibition against A. niger, A. flavus, S. cerevisiae, and C. albicans. researchgate.net
FluorobenzoylthiosemicarbazidesAntibacterialTrifluoromethyl derivatives active against MRSA with MICs of 7.82-31.25 μg/mL. nih.gov

Antioxidant Properties

Piperidine derivatives have been investigated for their antioxidant capabilities, which involve scavenging free radicals. nih.govresearchgate.net In studies using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging method, novel piperidine derivatives demonstrated significant antioxidant potential. researchgate.net All tested compounds in one study revealed antioxidant capacities greater than 49% at a concentration of 1 mg/ml, with one derivative showing a scavenging capacity as high as 78% at 1000 µg/ml. researchgate.net

The antioxidant activity can be influenced by the specific substituents on the aryl rings of the piperidine structure. nih.gov For example, research on diarylidene-N-methyl-4-piperidone derivatives, which are analogues of curcumin, hypothesized that appropriate substituents could improve free radical scavenging activity. nih.gov Similarly, other studies have identified certain propanehydrazide derivatives as having antioxidant activity approximately 1.4 times higher than the well-known antioxidant ascorbic acid. nih.gov The inclusion of halogen atoms, such as bromine, in related heterocyclic structures has also been shown to yield high antioxidant activity. nih.gov These findings suggest that the piperidine scaffold and its analogues can serve as a basis for developing compounds that mitigate oxidative stress. nih.govresearchgate.net

Antiarrhythmic and Local Anesthetic Activities

The unique chemical structure of piperidine allows it to be a foundational component for developing new agents with cardiovascular and anesthetic properties. nih.govbjournal.org The mechanism underlying both local anesthetic and antiarrhythmic activity is often the blockade of ion channels. nih.gov For example, the local anesthetic lidocaine (B1675312) is also an effective antiarrhythmic drug used for ventricular arrhythmia. nih.gov

Preclinical investigations into new fluorinated ethynylpiperidine derivatives have demonstrated promising dual activities. nih.govnih.govresearchgate.net In an aconitine-induced arrhythmia model in rats, one such derivative, LAS-294, showed a pronounced preventive antiarrhythmic effect in 90% of cases. nih.govresearchgate.net In parallel, another analogue, LAS-286, exhibited a prolonged and significant local anesthetic effect in infiltration anesthesia models. nih.govresearchgate.net Molecular docking studies have supported these findings, confirming a high binding affinity of these piperidine derivatives with voltage-gated sodium channels (Naᵥ1.4 and Naᵥ1.5), which are crucial targets for both local anesthetics and antiarrhythmics. nih.govnih.gov These results highlight the potential of fluorinated piperidine compounds in developing new therapeutic agents for managing arrhythmia and providing local anesthesia. nih.govscielo.br

Table 2: Preclinical Antiarrhythmic and Local Anesthetic Activity of Piperidine Analogues
Compound CodePharmacological ActivityAnimal ModelKey FindingReference
LAS-294AntiarrhythmicAconitine-induced rat arrhythmiaDemonstrated a pronounced preventive effect in 90% of cases. nih.govresearchgate.net
LAS-286Local AnestheticBulbring & Wajda animal model (infiltration anesthesia)Showed higher prolonged and pronounced activity compared to reference drugs. nih.govresearchgate.net

In Vivo Preclinical Pharmacokinetics and Metabolism in Animal Models

Absorption and Distribution Studies in Rodent Models

Pharmacokinetic studies of complex molecules incorporating a fluoropiperidine moiety provide insight into the likely behavior of this compound in vivo. Research on GNE-A, a MET kinase inhibitor containing a 1-ethyl-3-fluoropiperidine group, has detailed its absorption and distribution characteristics in rodent models. nih.govwilddata.cn

In rats, the oral bioavailability was determined to be 11.2%, while in mice, it was significantly higher at 88.0%. nih.govwilddata.cn Plasma clearance was moderate in rats (36.6 mL/min/kg) and low in mice (15.8 mL/min/kg). nih.govwilddata.cn The volume of distribution, which indicates the extent of drug distribution in the body tissues, ranged from 2.1 to 9.0 L/kg across species. nih.govwilddata.cn The terminal elimination half-life was 1.67 hours in rats. nih.govwilddata.cn Furthermore, plasma protein binding for this analogue was high (96.7-99.0%), and blood-to-plasma concentration ratios suggested that the compound does not preferentially distribute into red blood cells. nih.govwilddata.cn

Table 3: Pharmacokinetic Parameters of a Fluoropiperidine Analogue (GNE-A) in Rodent Models
ParameterRatsMiceReference
Oral Bioavailability (%)11.288.0 nih.govwilddata.cn
Plasma Clearance (mL/min/kg)36.615.8 nih.govwilddata.cn
Volume of Distribution (L/kg)2.1 - 9.0 nih.govwilddata.cn
Terminal Elimination Half-life (h)1.67N/A nih.govwilddata.cn

Identification of Metabolic Pathways and Major Metabolites

The metabolism of piperidine-containing compounds is primarily governed by cytochrome P450 (CYP) enzymes. nih.govresearchgate.net For the class of 4-aminopiperidines, N-dealkylation is a major metabolic route, with CYP3A4 being a principal contributor to this reaction. nih.gov The metabolic pathway of haloperidol, a drug that contains a 4-hydroxypiperidine (B117109) moiety, involves oxidative N-dealkylation and carbonyl reduction. researchgate.net

In addition to reactions on the piperidine ring, modifications to other parts of the molecule are common. For instance, the metabolism of 4-chlorobiphenyl (B17849) in HepG2 cells involves initial hydroxylation, followed by Phase II conjugation reactions, including methylation, sulfation, and glucuronidation. researchgate.net A known metabolite of the antidepressant paroxetine, which has a 4-fluorophenyl piperidine structure, is formed through modification of a side chain, resulting in [(3S,4R)-4-(4-fluorophenyl)piperidin-3-yl]methanol. nih.gov Theoretical and molecular modeling studies suggest that for 4-aminopiperidines, the 4-amino group can form a hydrogen bond with the Serine 119 residue in the active site of CYP3A4, positioning the piperidine moiety for catalysis. nih.gov This suggests that for this compound, likely metabolic pathways would include hydroxylation of the aromatic ring, N-dealkylation if substituted, and subsequent conjugation of the hydroxyl groups.

Excretion Profiles and Route of Elimination

The characterization of a drug candidate's excretion profile is a critical component of preclinical evaluation, providing insights into how the compound and its metabolites are cleared from the body. While specific excretion data for this compound is not extensively detailed in publicly available literature, studies on structurally related fluorinated piperidine-containing compounds offer valuable predictive information.

One such complex analogue, a potent MET kinase inhibitor intended for cancer treatment, has been studied in several preclinical species. nih.gov The plasma clearance, which indicates the rate at which a drug is removed from the plasma, varied across species, being low in mice (15.8 mL/min/kg) and dogs (2.44 mL/min/kg) and moderate in rats (36.6 mL/min/kg) and monkeys (13.9 mL/min/kg). nih.gov The terminal elimination half-life, a measure of how long it takes for the drug concentration to halve, ranged from 1.67 hours in rats to a significantly longer 16.3 hours in dogs. nih.gov Such variability is common in preclinical species and is taken into account when predicting human pharmacokinetics.

Further studies with this analogue showed it is a likely substrate for key transporter proteins like MDR1 (P-glycoprotein) and BCRP, which are involved in pumping drugs out of cells and can influence distribution and elimination. nih.gov High plasma protein binding (96.7-99.0%) was also observed, which typically restricts the amount of free drug available for excretion. nih.gov These findings suggest that complex analogues containing a fluoropiperidine moiety can have multifaceted clearance mechanisms involving both metabolism and transporter-mediated excretion.

ParameterMouseRatMonkeyDog
Plasma Clearance (mL/min/kg) 15.836.613.92.44
Volume of Distribution (L/kg) -2.1-9.0
Terminal Half-Life (h) -1.67-16.3
Oral Bioavailability (%) 88.011.272.455.8
This table is based on data from a structurally related MET kinase inhibitor and is intended to be illustrative of the pharmacokinetic properties of complex fluoropiperidine-containing molecules. nih.gov

Efficacy Assessment in Animal Models of Disease

The therapeutic potential of this compound and its analogues has been explored in a variety of preclinical disease models, reflecting the versatility of the piperidine scaffold in medicinal chemistry.

The piperidine structure is a key feature in many centrally acting agents. Analogues of 4-hydroxypiperidine have been investigated as antagonists of the histamine (B1213489) H3 receptor, a target for enhancing neurotransmission. nih.gov By blocking these receptors, such compounds can increase the release of several neurotransmitters, including histamine and norepinephrine. nih.gov This mechanism is considered a promising strategy for treating cognitive and attention deficits associated with neurological conditions like Attention-Deficit Hyperactivity Disorder (ADHD) and Alzheimer's disease. nih.gov

Furthermore, other piperidine analogues have been developed as atypical dopamine transporter (DAT) inhibitors. nih.gov These compounds have shown potential in preclinical models of psychostimulant use disorders by reducing the reinforcing effects of drugs like cocaine and methamphetamine without exhibiting stimulant properties themselves. nih.gov The focus of these studies has been to improve metabolic stability and retain a desirable DAT inhibitor profile. nih.gov

The piperidine pharmacophore is increasingly being investigated for its anticancer potential. nih.gov A variety of analogues have demonstrated efficacy in preclinical oncology models. For instance, fluorinated 3,5-bis[(E)-benzylidene]piperidin-4-one curcuminoids, which are structurally related to the compound of interest, have been studied for their effects on pancreatic carcinoma. mdpi.com Certain derivatives, particularly those with 3-fluoro-4-methoxybenzylidene and 3,4-difluorobenzylidene groups, showed high activity against pancreatic cancer cell lines, in some cases exceeding the potency of the established anticancer drug irinotecan. mdpi.com These compounds were found to induce apoptosis (programmed cell death) and suppress STAT3, a key protein involved in cancer cell survival and proliferation. mdpi.com

In other studies, 3-chloro-3-methyl-2,6-diarylpiperidin-4-ones were shown to reduce the growth of several hematological cancer cell lines. nih.gov Their mechanism is thought to involve the inhibition of the JAK/STAT signaling pathway, which is crucial for the proliferation and survival of these cancer cells. nih.gov Additionally, a series of 4-(4-methyl-4H-1,2,4-triazol-3-yl)piperidine derivatives were designed as selective inhibitors of glutaminyl cyclase isoenzyme (isoQC). nih.gov This enzyme is upregulated in cancer and contributes to immune evasion. An analogue from this series demonstrated anti-cancer effects in an in-vivo model by inhibiting isoQC activity and reducing the "don't eat me" signal on cancer cells. nih.gov

Analogue ClassCancer ModelKey Findings
Fluorinated Curcuminoids Pancreatic CarcinomaHigh activity against cancer cell lines, apoptosis induction, STAT3 suppression. mdpi.com
3-Chloro-3-methyl-diarylpiperidin-4-ones Hematological CancersReduced cancer cell growth, increased expression of apoptosis-promoting genes. nih.gov
4-(Triazol-3-yl)piperidine Derivatives General (In-vivo)In-vivo anti-cancer effects via inhibition of isoQC enzyme. nih.gov

Analogues containing a core aryl-heterocyclic structure similar to this compound have been assessed for their antinociceptive (pain-relieving) properties. A study of [(3-chlorophenyl)piperazinylpropyl]pyridazinones, which feature a related piperazine ring, demonstrated potent analgesic activity in the mouse hot-plate test, a model for thermal pain. nih.gov The efficacy of the most active compounds was comparable to that of morphine. nih.gov Their mechanism of action appears to involve the noradrenergic and/or serotoninergic systems, as the pain-relieving effects were blocked by reserpine. nih.gov The most promising of these analogues also showed a favorable safety profile, with a high ratio of the minimal nontoxic dose to the minimal analgesic dose. nih.gov

The diverse biological activities of piperidine-based compounds suggest their potential utility extends to other therapeutic areas. The modulation of central nervous system targets, as seen with histamine H3 and dopamine transporters, indicates possible applications in a wider range of psychiatric and neurodegenerative disorders. nih.govnih.govnih.gov The anti-proliferative effects observed in cancer models could also spur investigations into their use for other diseases characterized by abnormal cell growth. The core structure serves as a versatile scaffold for developing targeted therapies across different medical fields.

Future Directions and Research Perspectives

Development of Advanced Synthetic Strategies for Complex Fluorinated Piperidine (B6355638) Architectures

The synthesis of piperidine derivatives is a mature field, yet the demand for structurally novel and stereochemically complex molecules necessitates the development of more advanced and efficient synthetic methodologies. Future research should focus on moving beyond traditional multi-step sequences to embrace modern synthetic innovations.

Key areas for development include:

Asymmetric Synthesis: Developing robust catalytic asymmetric methods to access enantiomerically pure derivatives of 4-[(3-Fluorophenyl)methyl]piperidin-4-ol is paramount. This will enable the exploration of stereospecific interactions with biological targets, a critical step in modern drug discovery.

Late-Stage Functionalization: Techniques such as C-H activation and fluorination allow for the direct modification of the piperidine or phenyl ring at a late stage in the synthesis. This approach enables the rapid generation of a diverse library of analogues for structure-activity relationship (SAR) studies without the need for lengthy de novo synthesis for each new compound.

Biocatalysis and Flow Chemistry: The use of enzymes for selective transformations (biocatalytic C-H oxidation) and the adoption of continuous flow processes can lead to more efficient, scalable, and environmentally friendly synthetic routes. A recent innovative method combines biocatalytic C-H oxidation with radical cross-coupling to dramatically simplify the construction of complex piperidines, reducing multi-step processes to as few as two to five steps.

Synthetic StrategyTraditional ApproachAdvanced ApproachKey Advantages of Advanced Approach
Stereocontrol Resolution of racemates, chiral pool synthesisCatalytic asymmetric hydrogenation, enantioselective cyclizationHigher efficiency, access to both enantiomers, better atom economy
Functionalization Pre-functionalized starting materials, multi-step sequencesLate-stage C-H activation, C-H fluorination, biocatalysisRapid diversification of lead compounds, improved step economy
Process Efficiency Batch processingContinuous flow chemistry, nickel electrocatalysisImproved safety and scalability, reduced reaction times, lower cost

Application of Artificial Intelligence and Machine Learning in Rational Drug Design of Piperidine Compounds

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by accelerating the design-make-test-analyze cycle. For derivatives of this compound, AI/ML can be instrumental in navigating the vast chemical space to identify novel candidates with optimized properties.

Future applications in this area include:

Predictive Modeling: Training ML models on existing data for piperidine-containing compounds to predict biological activity (e.g., QSAR models), selectivity, and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties. This allows for the in silico screening of virtual libraries, prioritizing compounds for synthesis.

De Novo Design: Employing generative AI models to design novel piperidine scaffolds with desired pharmacological profiles. These algorithms can "learn" the structural rules of active molecules and generate new, previously unexplored structures tailored to a specific biological target.

Target Identification and Validation: AI can analyze large biological datasets (genomics, proteomics) to identify and validate new potential targets for which this compound derivatives could be effective modulators. Over 15% of kinase inhibitors in Phase III trials now incorporate piperidine derivatives designed using these computational methods.

AI/ML ApplicationDescriptionImpact on Piperidine Drug Design
Virtual High-Throughput Screening (vHTS) Using ML models to rapidly screen large virtual libraries of compounds against a biological target.Prioritizes synthesis of the most promising derivatives of this compound, saving time and resources.
Quantitative Structure-Activity Relationship (QSAR) Developing predictive models that correlate chemical structure with biological activity.Guides the rational design of analogues with enhanced potency and selectivity.
ADMET Prediction Predicting pharmacokinetic and toxicity profiles of virtual compounds.Reduces late-stage attrition of drug candidates by identifying potential liabilities early in the design phase.
Generative Models (De Novo Design) Creating novel molecular structures with optimized properties based on learned chemical patterns.Proposes innovative piperidine-based scaffolds that may not be conceived through traditional medicinal chemistry intuition.

Exploration of Polypharmacology and Multi-Target Ligand Design for this compound Derivatives

For complex multifactorial diseases such as neurodegenerative disorders and cancer, the traditional "one-target, one-drug" paradigm is often insufficient. Polypharmacology, the design of a single chemical entity that can modulate multiple biological targets, has emerged as a promising strategy. The piperidine scaffold is well-suited for developing such multi-target-directed ligands (MTDLs).

Future research should focus on:

Rational Design of MTDLs for CNS Disorders: The pathophysiology of diseases like Alzheimer's involves multiple pathways (e.g., cholinergic deficiency, amyloid-beta aggregation, monoamine oxidase activity). Derivatives of this compound could be designed to simultaneously inhibit targets like acetylcholinesterase (AChE) and β-secretase-1 (BACE-1), or to combine receptor modulation with enzyme inhibition. nih.gov

Dual-Targeting Kinase Inhibitors: In oncology, drug resistance often arises from the activation of compensatory signaling pathways. Piperidine-based structures can be elaborated to create dual inhibitors that target multiple kinases within a cancer signaling network, potentially leading to more durable therapeutic responses.

Integrated Computational and Experimental Screening: Combining in silico predictions of off-target activities with broad experimental screening can uncover beneficial polypharmacological profiles, where a secondary activity may provide a synergistic therapeutic effect or mitigate side effects. For instance, piperidine derivatives have been investigated as putative multitarget compounds against MAO A/B, AChE, and Butyrylcholinesterase (BuChE) for Alzheimer's disease. nih.gov

Investigations into Prodrug Strategies and Targeted Delivery Systems

Optimizing the pharmacokinetic properties of a drug candidate is crucial for its clinical success. The this compound scaffold contains a tertiary hydroxyl group and a basic nitrogen atom, both of which can be chemically modified to create prodrugs or to attach to targeted delivery systems.

Key research avenues include:

Improving Solubility and Permeability: The hydroxyl group can be esterified with hydrophilic moieties (e.g., amino acids, phosphates) to create water-soluble prodrugs for parenteral administration, or with lipophilic groups to enhance membrane permeability for improved oral absorption. thieme-connect.com

Brain-Targeted Delivery: For CNS applications, overcoming the blood-brain barrier (BBB) is a major challenge. Prodrug strategies can be employed to hijack specific nutrient transporters at the BBB. Alternatively, encapsulating piperidine derivatives into nanoparticles or liposomes can facilitate transport into the brain.

Enzyme-Activated Prodrugs: Designing prodrugs that are selectively cleaved by enzymes overexpressed in a target tissue (e.g., tumors) can lead to localized release of the active drug, thereby enhancing efficacy and reducing systemic toxicity.

StrategyApproachPotential Advantage for Piperidine Derivatives
Prodrugs for Solubility Esterification of the hydroxyl group with polar promoieties (e.g., phosphates, amino acids).Enables development of aqueous formulations for intravenous administration.
Prodrugs for Permeability Esterification of the hydroxyl group with lipophilic promoieties.Improves oral bioavailability by enhancing absorption across the gastrointestinal tract.
Targeted Delivery Conjugation to targeting ligands (e.g., for specific cell surface receptors) or encapsulation in nanoparticles.Increases drug concentration at the site of action (e.g., tumor tissue, brain), minimizing off-target effects.

Expanding Therapeutic Potential Beyond Currently Explored Applications

While the 4-phenylpiperidine (B165713) scaffold is a common feature in CNS-acting drugs, its structural and electronic properties make it a versatile starting point for a wide range of therapeutic areas. Future research should aim to explore the biological activity of this compound derivatives beyond their traditional applications.

Potential new therapeutic areas to investigate include:

Oncology: The piperidine ring is a core component of numerous anticancer agents, including inhibitors of kinases and other signaling proteins. wikipedia.org Derivatives could be screened against panels of cancer cell lines and kinases to identify new antitumor agents. For example, piperidine derivatives have been investigated as glutaminyl cyclase isoenzyme inhibitors for cancer therapy.

Anti-Infective Agents: The piperidine scaffold is found in various natural and synthetic compounds with antibacterial, antifungal, and antiviral properties. New derivatives could be explored as novel anti-infective agents, particularly against drug-resistant pathogens.

Metabolic Diseases: Given the role of various receptors and enzymes in metabolic regulation, libraries of this compound derivatives could be screened for activity against targets relevant to diabetes, obesity, and other metabolic disorders.

Inflammatory and Autoimmune Diseases: Modulators of inflammatory pathways often contain heterocyclic scaffolds. The potential for derivatives to inhibit key targets in inflammation, such as cytokines or signaling enzymes, warrants investigation.

Potential Therapeutic AreaRationale / Example Target
Oncology Piperidine is a scaffold in kinase inhibitors (e.g., BTK inhibitors) and cell cycle modulators. acs.org
Neurodegenerative Diseases Core structure for multi-target ligands (e.g., AChE/BACE-1 inhibitors). nih.gov
Anti-Infective Agents The piperidine moiety is present in natural products with antimicrobial activity.
Psychiatric Disorders The scaffold is found in numerous antipsychotics and antidepressants (e.g., 5-HT2A receptor antagonists).

Q & A

Q. Resolution Strategies :

  • Computational Modeling : Predict binding modes using molecular docking.
  • Isosteric Replacements : Test analogs with bioisosteres (e.g., -OH vs. -OCH₃) to isolate electronic vs. steric effects .

Advanced: What green chemistry approaches are viable for synthesizing piperidin-4-ol derivatives?

Methodological Answer:

  • Solvent Selection : Replace traditional solvents (e.g., DCM) with deep eutectic solvents (DES) or water to reduce toxicity.
  • Catalyst Recycling : Use immobilized catalysts (e.g., silica-supported bases) to minimize waste.
  • Microwave-Assisted Synthesis : Reduces reaction time and energy consumption. A study on 4-(3-Methylphenyl)piperidin-4-ol achieved 85% yield using DES under microwave conditions .

Advanced: How can reaction conditions be optimized to improve yield in large-scale synthesis?

Methodological Answer:

  • Solvent Screening : Test polar aprotic solvents (e.g., acetone) for better solubility of intermediates.
  • Temperature Gradients : Use stepwise heating (e.g., 50°C for alkylation, 80°C for cyclization).
  • In-line Analytics : Monitor reactions via HPLC or FTIR to identify side products early. A case study on 2,6-Bis(4-methoxyphenyl)-3-phenylpiperidin-4-ol achieved 92% purity by optimizing acetone-to-ethanol ratios .

Advanced: What biological targets are hypothesized for this compound in neuropharmacology?

Methodological Answer:

  • Dopamine Transporter (DAT) : Fluorophenyl analogs inhibit dopamine reuptake, suggesting potential in treating ADHD or addiction .
  • Sigma Receptors : Piperidine derivatives modulate σ-1 receptors, implicating neuroprotective effects in Alzheimer’s models.
  • Ion Channels : Fluorine’s electronegativity may enhance interactions with voltage-gated calcium channels. Preclinical assays (e.g., patch-clamp electrophysiology) are recommended to validate targets .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.